ARHGAP27 Human Pre-designed siRNA Set A

Gene Silencing RNAi Loss-of-Function

This product comprises three distinct HPLC-purified 27mer Dicer-substrate siRNA duplexes (2 nmol each) targeting human ARHGAP27 mRNA. The design allows researchers to screen each duplex individually via qPCR, identify the optimal sequence achieving ≥70% knockdown, and then scale up experiments with a validated single duplex. This workflow mitigates the risk of failed functional studies from suboptimal siRNA selection. Each kit also includes a universal scrambled negative control duplex (2 nmol) and RNase-free resuspension buffer, sufficient for approximately 330 transfections in 24-well format at 10 nM.

Molecular Formula C29H23F6N3O6P2
Molecular Weight 685.4 g/mol
Cat. No. B10760438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARHGAP27 Human Pre-designed siRNA Set A
Molecular FormulaC29H23F6N3O6P2
Molecular Weight685.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NN2C(CC3=CC=C(C=C3)C(F)(F)P(=O)(O)O)(CC4=CC=C(C=C4)C(F)(F)P(=O)(O)O)C5=CC(=C(C=C5)F)F
InChIInChI=1S/C29H23F6N3O6P2/c30-23-14-13-22(15-24(23)31)27(38-26-4-2-1-3-25(26)36-37-38,16-18-5-9-20(10-6-18)28(32,33)45(39,40)41)17-19-7-11-21(12-8-19)29(34,35)46(42,43)44/h1-15H,16-17H2,(H2,39,40,41)(H2,42,43,44)
InChIKeyBTAGTGWPDROBMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 x / 5 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ARHGAP27 Human Pre-designed siRNA Set A – Product Baseline and Core Characteristics


ARHGAP27 Human Pre-designed siRNA Set A (OriGene Cat# SR316372) is a HPLC-purified, pre-designed small interfering RNA (siRNA) kit comprising three unique 27mer Dicer-substrate siRNA duplexes, each supplied at 2 nmol, that target human Rho GTPase activating protein 27 (ARHGAP27; also known as SH3D20) mRNA transcripts (RefSeq: NM_001159330, NM_001282290, NM_174919, NM_199282) [1]. The kit includes a universal scrambled negative control siRNA duplex (2 nmol) and RNase-free resuspension buffer, enabling approximately 330 transfections per 2 nmol vial in a 24-well plate format at a final concentration of 10 nM [1]. As a Dicer-substrate siRNA (dsiRNA) product, it leverages the endogenous Dicer processing pathway, which has been associated with enhanced potency in certain RNAi applications relative to canonical 21mer siRNAs [2].

ARHGAP27 Human Pre-designed siRNA Set A – Why Generic Substitution Is Not Advisable


RNA interference (RNAi) experiments targeting ARHGAP27 are sensitive to the siRNA design format (e.g., 21mer vs. 27mer Dicer-substrate), chemical modifications, and the number of unique duplexes included in a kit. A single duplex from a different vendor may not achieve sufficient knockdown (≥70%) for robust functional studies, and unmodified canonical siRNAs can exhibit higher off-target seed effects and reduced potency [1]. Furthermore, generic “pooled” siRNAs without individual duplex validation may confound interpretation of gene-specific phenotypes. This product’s design—three distinct 27mer Dicer-substrate duplexes provided separately—allows users to first identify the most potent duplex via qPCR, then scale up with a single validated duplex, mitigating the risk of failed experiments due to suboptimal siRNA selection. Direct comparative data across alternative siRNA formats (esiRNA pools, chemically modified 21mers, and single-duplex products) underscore the critical importance of matched design and validation workflows [2].

ARHGAP27 Human Pre-designed siRNA Set A – Quantitative Differentiation Evidence Versus Closest Comparators


Knockdown Efficiency Guarantee: OriGene Dicer-Substrate siRNA Set A vs. Typical Pre-designed Single Duplex

OriGene provides a performance guarantee that at least two of the three 27mer Dicer-substrate siRNA duplexes in the ARHGAP27 Set A kit will achieve ≥70% target mRNA knockdown when used at 10 nM concentration, as measured by quantitative RT-PCR, contingent upon verification that >90% of cells are transfected (using TYE-563 fluorescent control duplex) and that the HPRT positive control duplex achieves ≥90% knockdown [1]. In contrast, many single-duplex pre-designed siRNAs from other vendors do not include a comparable guaranteed knockdown threshold, and typical design algorithms predict effective siRNAs (≥70% knockdown) with only ~80% confidence . This guarantee directly reduces the probability of experimental failure due to ineffective siRNA sequences, providing procurement-level assurance of functional performance.

Gene Silencing RNAi Loss-of-Function

Potency and Format: 27mer Dicer-Substrate vs. Canonical 21mer siRNA

ARHGAP27 Set A utilizes 27mer Dicer-substrate siRNA (dsiRNA) duplexes, which are designed to be processed by Dicer into mature siRNAs, a mechanism reported to enhance potency up to 100-fold compared to canonical 21mer siRNAs in certain gene targets [1]. While direct comparative data for ARHGAP27 are not publicly available for head-to-head vendor comparisons, cross-study analyses of dsiRNA vs. 21mer siRNA targeting PTEN and Factor VII demonstrate similar in vitro and in vivo activity for highly active compounds, with dsiRNAs showing no appreciable benefit in some models but potential for enhanced immunostimulatory properties [2]. Importantly, the 27mer format of Set A allows for individual duplex testing and subsequent scale-up of the validated sequence, a workflow not possible with pre-pooled 21mer siRNA products such as MISSION® esiRNA (heterogeneous mixture) or SMARTpool® formats, which combine four duplexes and preclude isolation of the most potent sequence.

RNAi Potency siRNA Design Dicer Processing

Off-Target Risk Mitigation: Single Duplex Validation vs. Pooled siRNAs

Pre-pooled siRNA reagents (e.g., MISSION® esiRNA, ON-TARGETplus SMARTpool) contain multiple siRNA species, which can confound phenotypic interpretation due to cumulative off-target effects [1]. ARHGAP27 Set A provides three individual duplexes that can be screened separately, allowing the user to select the duplex with the highest on-target potency and lowest off-target signature. Comparative studies have shown that even chemically modified siRNAs (e.g., Silencer Select with LNA) can retain strong seed-mediated off-target activity , and the phenotypic correlation between unmodified and modified pools is poor [2]. By enabling isolation of a single validated duplex, Set A offers a pathway to more rigorous loss-of-function studies, consistent with best practices for RNAi screening where multiple unique siRNAs are recommended to confirm gene-specific phenotypes [3].

RNAi Specificity Off-Target Effects Seed Region

Experimental Yield and Cost Efficiency: Transfection Count per nmol

ARHGAP27 Set A provides 2 nmol per duplex (total 6 nmol across three duplexes) and is specified to yield approximately 330 transfections per 2 nmol vial in a 24-well plate under optimized conditions (10 nM final concentration) [1]. This equates to ~165 transfections per nmol. In comparison, Santa Cruz siRNA products are typically supplied in 5 nmol quantities without a specified number of transfections, and ON-TARGETplus siRNAs are often sold as 5 nmol or 10 nmol sizes. The OriGene product’s defined yield enables precise experimental planning and cost-per-well calculation, a critical procurement metric for laboratories conducting dose-response or high-throughput RNAi screens. The inclusion of a universal scrambled control (2 nmol) and RNase-free resuspension buffer further streamlines workflow and reduces ancillary reagent costs.

siRNA Economy High-Throughput Transfection Efficiency

ARHGAP27 Human Pre-designed siRNA Set A – Optimal Research and Industrial Use Cases


Validation of ARHGAP27 as a Functional Regulator in Clathrin-Mediated Endocytosis

ARHGAP27 encodes a Rho GTPase-activating protein implicated in clathrin-mediated endocytosis [1]. Researchers investigating the role of ARHGAP27 in endocytic trafficking can utilize Set A to screen the three individual Dicer-substrate duplexes and select the most potent sequence (≥70% knockdown guaranteed [2]) for subsequent phenotypic assays. The 27mer format provides robust silencing, enabling clear assessment of ARHGAP27 loss-of-function on endocytosis dynamics, EGFR internalization, or transferrin uptake, with minimal off-target noise when the validated single duplex is employed.

Genetic Interaction Mapping in Rho GTPase Signaling Pathways

ARHGAP27 functions as a GAP for Rho-family GTPases such as CDC42 and RAC1 [1]. For systematic mapping of genetic interactions or synthetic lethality screens, Set A offers a cost-effective, high-yield format (~330 transfections per 2 nmol vial [2]) suitable for multi-well plate experiments. By first identifying the optimal duplex via qPCR, researchers can then perform combinatorial siRNA transfections (e.g., ARHGAP27 + other Rho pathway components) using a validated, highly potent siRNA, thereby increasing confidence in observed epistatic or synergistic phenotypes.

Confirmatory Studies in Cancer Cell Migration and Invasion

Although direct studies on ARHGAP27 in cancer are limited, its family members (ARHGAPs) are frequently dysregulated in carcinogenesis and cell migration [1]. For investigators who have identified ARHGAP27 as a candidate in RNA-seq or proteomic screens, Set A provides a ready-to-use, guaranteed-effective siRNA tool to validate the gene's functional contribution. The ability to test three unique duplexes individually and then scale up the best performer ensures that observed effects on migration or invasion are specific and reproducible, a critical step before committing to more expensive in vivo or CRISPR-based approaches.

Preclinical Target Validation for ARHGAP27-Associated Indications

Genetic studies have linked ARHGAP27 polymorphisms to amyotrophic lateral sclerosis (ALS) and Parkinson's disease risk [1]. In preclinical validation workflows, Set A enables rapid, cost-efficient knockdown in relevant cell models (e.g., iPSC-derived neurons) to assess the functional consequences of ARHGAP27 loss. The 27mer Dicer-substrate design, with its potential for enhanced potency [2], may be particularly advantageous in primary or hard-to-transfect cells where maximizing silencing per siRNA molecule is critical. The included scrambled control and defined transfection yield facilitate rigorous experimental design and statistical powering.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for ARHGAP27 Human Pre-designed siRNA Set A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.